(6Z)-2-benzylsulfanyl-5-imino-6-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Overview
Description
(6Z)-2-benzylsulfanyl-5-imino-6-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a thiadiazolo[3,2-a]pyrimidine core, which is a fused heterocyclic system, along with various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-2-benzylsulfanyl-5-imino-6-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The synthesis begins with the formation of the thiadiazole ring through the reaction of appropriate thiosemicarbazides with carbon disulfide under basic conditions.
Cyclization: The intermediate is then cyclized with suitable reagents to form the thiadiazolo[3,2-a]pyrimidine core.
Substitution Reactions: Subsequent substitution reactions introduce the benzylsulfanyl and imino groups at the desired positions.
Condensation: The final step involves the condensation of the intermediate with 5-(3-nitrophenyl)furan-2-carbaldehyde to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(6Z)-2-benzylsulfanyl-5-imino-6-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the furan ring can be reduced to an amino group.
Substitution: The imino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of (6Z)-2-benzylsulfanyl-5-imino-6-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiadiazolo[3,2-a]pyrimidines: Other compounds in this class with different substituents.
Benzylsulfanyl Derivatives: Compounds with similar benzylsulfanyl groups but different core structures.
Nitrophenylfurans: Compounds with similar nitrophenylfuran moieties but different additional substituents.
Uniqueness
The uniqueness of (6Z)-2-benzylsulfanyl-5-imino-6-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one lies in its combination of functional groups and the resulting biological activity. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(6Z)-2-benzylsulfanyl-5-imino-6-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N5O4S2/c24-20-18(12-17-9-10-19(32-17)15-7-4-8-16(11-15)28(30)31)21(29)25-22-27(20)26-23(34-22)33-13-14-5-2-1-3-6-14/h1-12,24H,13H2/b18-12-,24-20? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYBYCSBYWSSNJ-FZAWDKCWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN3C(=N)C(=CC4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)N=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=NN3C(=N)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-])/C(=O)N=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N5O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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